molecular formula C12H11BrFIN6O3 B1376225 3-(4-((2-Aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydroiodide CAS No. 1204669-57-7

3-(4-((2-Aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydroiodide

Cat. No.: B1376225
CAS No.: 1204669-57-7
M. Wt: 513.06 g/mol
InChI Key: MNXLTDQKGGJKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic derivative featuring dual oxadiazole scaffolds: a 1,2,5-oxadiazol-3-yl moiety substituted with a 2-aminoethylamine group and a 1,2,4-oxadiazol-5(4H)-one ring fused to a 3-bromo-4-fluorophenyl substituent. The hydroiodide salt enhances its solubility and stability for pharmacological applications. Its structural complexity arises from the strategic placement of electron-withdrawing groups (bromo, fluoro) and the aminoethyl side chain, which may influence its bioactivity, particularly in neurological or anti-inflammatory pathways .

Biological Activity

The compound 3-(4-((2-aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydroiodide is a derivative of oxadiazole that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C12H11BrClFN6O3
  • Molecular Weight : 421.61 g/mol
  • CAS Number : 1204669-67-9

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • A study demonstrated that related compounds induce apoptosis in cancer cell lines, including MCF cells. The compound showed an IC50 value indicating effective cytotoxicity against these cells .
  • In vivo studies on tumor-bearing mice revealed that the compound could suppress tumor growth significantly .

Antimicrobial Activity

Research has also focused on the antimicrobial properties of oxadiazole derivatives:

  • Several derivatives have shown promising activity against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The structure suggests potential interactions with enzymes involved in cellular metabolism.
  • Induction of Apoptosis : Evidence indicates that compounds with similar structures can trigger apoptotic pathways in cancer cells .
  • Antimicrobial Mechanisms : The presence of halogenated phenyl groups may enhance membrane permeability or disrupt bacterial cell wall integrity .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer activity of various oxadiazole derivatives, including the compound . The findings indicated:

  • Cell Line Tested : MCF7 (breast cancer)
  • IC50 Value : 25.72 ± 3.95 μM
  • Mechanism : Induction of apoptosis was confirmed via flow cytometry analysis.

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial efficacy against Gram-positive and Gram-negative bacteria:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Results : Significant inhibition was observed with minimum inhibitory concentrations (MIC) ranging from 10 to 50 μg/mL depending on the derivative tested.

Data Tables

PropertyValue
Molecular FormulaC12H11BrClFN6O3
Molecular Weight421.61 g/mol
CAS Number1204669-67-9
Anticancer IC50 (MCF7)25.72 ± 3.95 μM
MIC (Staphylococcus aureus)10 - 50 μg/mL

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The specific structure of this compound may enhance its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that similar oxadiazole derivatives can target cancer cell lines effectively .

2. Antimicrobial Properties
The presence of halogenated phenyl groups in the structure can enhance the antimicrobial activity of the compound. Preliminary studies suggest that the compound may possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . This makes it a candidate for further development as an antimicrobial agent.

3. Neuroprotective Effects
Oxadiazole derivatives have been studied for their neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to modulate neuroinflammation and oxidative stress could provide therapeutic benefits in these conditions .

Material Science Applications

1. Energetic Materials
Due to its heterocyclic structure, this compound can be explored for use in energetic materials. Its stability and energetic properties make it a candidate for research into new propellants or explosives that require high energy density and stability .

2. Photonic Applications
The unique electronic properties of oxadiazole compounds allow for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research into the photophysical properties of this compound could lead to advancements in optoelectronic devices .

Case Studies

StudyFocusFindings
Pagoria et al., 2014 Anticancer ActivityDemonstrated that oxadiazole derivatives can inhibit cancer cell proliferation through apoptosis pathways .
MDPI Research Article Antimicrobial PropertiesFound that oxadiazole compounds showed significant activity against various bacterial strains, suggesting potential as new antibiotics .
Material Science Journal Energetic PropertiesInvestigated the use of oxadiazole-based materials in propellant formulations, highlighting their stability and performance characteristics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound’s core oxadiazole structure can be synthesized via a Vilsmeier-Haack reaction followed by microwave-assisted cyclization in ethanol, as demonstrated for analogous oxadiazoles . Key factors include solvent selection (ethanol maximizes yield due to polarity), catalyst choice (e.g., ethyl acetate for acid-catalyzed condensation), and microwave irradiation (reduces reaction time). Use Design of Experiments (DoE) to optimize variables like temperature (80–120°C), molar ratios, and reaction time. Statistical models (e.g., response surface methodology) help identify interactions between variables .

  • Example Table :
SolventCatalystYield (%)Reaction Time (h)
EthanolEthyl acetate852.5
DMFNone624.0
THFAcetic acid456.0

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Use multi-modal spectroscopy :

  • IR : Confirm C≡N (2200–2250 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
  • NMR : ¹H NMR for aromatic protons (δ 7.2–8.5 ppm) and ¹³C NMR for oxadiazole carbons (δ 155–165 ppm) .
  • MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₂BrFN₅O₃I⁻).
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .

Q. What stability considerations are critical for handling and storing this compound?

  • Methodological Answer : The compound is hygroscopic and light-sensitive. Store under argon at –20°C in amber vials. Monitor stability via HPLC-UV (C18 column, 254 nm) to detect degradation products (e.g., hydroiodide dissociation or oxadiazole ring opening) . Pre-formulation studies (TGA/DSC) reveal thermal stability limits (e.g., decomposition >200°C) .

Q. How can its biological activity be evaluated in preliminary assays?

  • Methodological Answer : Use disk diffusion assays (1000 ppm in DMF) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ciprofloxacin as a positive control . For cytotoxicity, perform MTT assays on mammalian cell lines (IC₅₀ determination). Data normalization and ANOVA are critical to validate activity .

  • Example Table :
StrainInhibition Zone (mm)p-value vs. Control
S. aureus (Gram+)18.5 ± 1.2<0.05
E. coli (Gram–)12.3 ± 0.8>0.05

Advanced Research Questions

Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The oxadiazole ring undergoes Michael addition at the electron-deficient C3 position, facilitated by the adjacent bromo-fluorophenyl group. Use DFT calculations (e.g., Gaussian09 with B3LYP/6-31G**) to model charge distribution and frontier molecular orbitals. Kinetic studies (e.g., pseudo-first-order conditions) reveal rate constants for ring-opening reactions .

Q. How can computational modeling predict its binding affinity to target proteins?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against bacterial enoyl-ACP reductase (PDB: 1C14). Validate with MD simulations (GROMACS) to assess binding stability (RMSD <2.0 Å over 50 ns). Compare with crystallographic data from analogous oxadiazole-protein complexes .

Q. What analytical challenges arise in quantifying trace impurities?

  • Methodological Answer : Impurities like dehalogenated byproducts require UHPLC-MS/MS (LOQ <0.1%). Use isotope dilution for quantification. For iodine loss, ICP-MS monitors iodide content .

Q. How to resolve contradictions in antimicrobial activity data across studies?

  • Methodological Answer : Discrepancies may stem from solvent effects (DMF vs. DMSO) or strain-specific resistance. Conduct meta-analysis with standardized protocols (CLSI guidelines) and report MIC/MBC values. Cross-validate using Galleria mellonella infection models .

Q. What structural analogs enhance activity while reducing toxicity?

  • Methodological Answer : Synthesize derivatives with substituents at the aminoethyl group (e.g., methyl, acetyl). Compare SAR using CoMFA models. For example, fluorophenyl-to-chlorophenyl substitution increases logP but may elevate hepatotoxicity .

Q. How to design degradation studies for regulatory compliance?

  • Methodological Answer :
    Perform forced degradation under ICH Q1A(R2) conditions:
  • Acidic (0.1M HCl, 40°C): Monitor oxadiazole ring stability.
  • Oxidative (3% H₂O₂): Detect hydroiodide dissociation via ion chromatography.
  • Photolytic (ICH Q1B): Use a xenon lamp (1.2 million lux-hours) .

Comparison with Similar Compounds

The compound’s pharmacological and structural properties can be contextualized against related oxadiazole derivatives:

Table 1: Structural and Functional Comparison

Compound Name / Class Key Substituents Biological Activity / Applications References
Target Compound 3-Bromo-4-fluorophenyl, 2-aminoethylamino Potential anticholinesterase, anti-inflammatory
5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride 4-Fluorophenyl, aminomethyl Anticholinesterase (AChE inhibition)
3,5-Disubstituted 1,2,4-oxadiazoles (e.g., 5-methyl-3-phenyl-1,2,4-oxadiazole) Methyl, phenyl Dual COX/5-LOX inhibition, anti-inflammatory
1,2,4-Oxadiazole derivatives with R1/R2 substitutions Variable alkyl/aryl groups Enhanced AChE and BuChE inhibition
(E)-3-Bromo-4-((4-chlorophenyl)ethylidene)amino-furanone Bromo, chlorophenyl Structural rigidity, crystallinity (CCDC 829447)

Key Observations

Substituent-Driven Bioactivity: The 3-bromo-4-fluorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding to cholinesterase enzymes compared to simpler fluorophenyl derivatives (e.g., the hydrochloride analog in ).

Mechanistic Parallels :

  • Like 3,5-disubstituted oxadiazoles, the target compound may exhibit dual anti-inflammatory activity via COX/5-LOX inhibition, as suggested by structural analogs in .
  • Substituted 1,2,4-oxadiazoles with halogenated aryl groups (e.g., bromo, chloro) often display enhanced crystallinity and thermal stability, as seen in .

The dual oxadiazole scaffold is rare in literature; most analogs (e.g., ) feature single oxadiazole rings, highlighting the novelty of this structure.

Research Findings and Gaps

  • Anticholinesterase Potential: Evidence from indicates that 1,2,4-oxadiazoles with aminoalkyl substitutions (e.g., aminomethyl) inhibit AChE. The target compound’s 2-aminoethyl group may amplify this effect, though direct enzymatic assays are pending.
  • Anti-Inflammatory Prospects : The 3-bromo-4-fluorophenyl group aligns with anti-inflammatory motifs in , but NF-κB inhibition studies are needed to confirm this hypothesis.
  • Structural Uniqueness: The fused oxadiazole system contrasts with mono-heterocyclic derivatives (e.g., ), suggesting distinct physicochemical properties (e.g., logP, hydrogen-bonding capacity) that warrant computational modeling.

Properties

IUPAC Name

3-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-one;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFN6O3.HI/c13-7-5-6(1-2-8(7)14)20-11(19-22-12(20)21)9-10(16-4-3-15)18-23-17-9;/h1-2,5H,3-4,15H2,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXLTDQKGGJKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=NOC2=O)C3=NON=C3NCCN)Br)F.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFIN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-(4-(2-azidoethylamino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one (80.0 g, 0.194 mol) was mixed with methanol (800 mL). Sodium iodide (175.0 g, 1.17 mol) was added. The reaction was stirred at room temperature for 10 min. Chlorotrimethylsilane (148 mL, 1.17 mol) was dissolved in methanol (100 mL) and added to the reaction over 30 min. The reaction temperature rose 42° C. The reaction was stirred at room temperature for 30 min. LCMS indicated reaction completed (M+H=386). The reaction was quenched with sodium thiosulfate (190.0 g, 1.20 mol) in water (900 mL). A large amount of solid precipitated. The product was collected by filtration (filtration speed was slow), rinsed with water (200 mL), and dried on vacuum overnight. The filter cake was slurried in ethyl acetate (500 mL) for 30 min. The product was filtered (filtration speed is slow) and dried under vacuum over weekend to give 95 g of an off-white solid. LCMS for C12H11BrFN6O3 (M+H)+: m/z=384.9, 386.9. 1H NMR (400 MHz, DMSO-d6): δ 8.12 (m, 4H), 7.76 (m, 1H), 7.58 (t, J=8.7 Hz, 1H), 6.78 (t, J=6.1 Hz, 1H), 3.51 (dd, J=11.8, 6.1 Hz, 2H), 3.02 (m, 2H).
Name
3-(4-(2-azidoethylamino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
175 g
Type
reactant
Reaction Step Two
Quantity
148 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
sodium thiosulfate
Quantity
190 g
Type
reactant
Reaction Step Four
Name
Quantity
900 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-((2-Aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydroiodide
3-(4-((2-Aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydroiodide
3-(4-((2-Aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydroiodide
3-(4-((2-Aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydroiodide
3-(4-((2-Aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydroiodide
3-(4-((2-Aminoethyl)amino)-1,2,5-oxadiazol-3-yl)-4-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5(4H)-one hydroiodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.